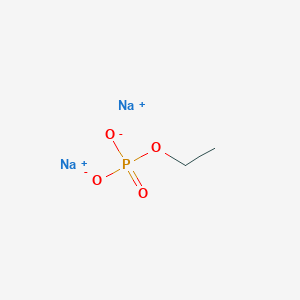
2-Amino-5-hydroxybenzamide
説明
2-Amino-5-hydroxybenzamide is a chemical compound with the CAS Number: 65883-83-2. It has a molecular weight of 152.15 . It is a powder in physical form .
Molecular Structure Analysis
The molecular formula of 2-Amino-5-hydroxybenzamide is C7H8N2O2 . The InChI representation is InChI=1S/C7H8N2O2/c8-6-2-1-4 (10)3-5 (6)7 (9)11/h1-3,10H,8H2, (H2,9,11) . The Canonical SMILES representation is C1=CC (=C (C=C1O)C (=O)N)N .Physical And Chemical Properties Analysis
2-Amino-5-hydroxybenzamide has a melting point of 151-152 . It is a powder in physical form .科学的研究の応用
Chemical Synthesis
“2-Amino-5-hydroxybenzamide” is a chemical compound with the CAS Number: 65883-83-2 . It is used in various areas of research including chemical synthesis . The compound is a powder at room temperature and has a molecular weight of 152.15 .
Material Science
In the field of material science, “2-Amino-5-hydroxybenzamide” is used due to its specific physical and chemical properties. It has a melting point of 151-152 degrees Celsius .
Chromatography
“2-Amino-5-hydroxybenzamide” is also used in chromatography, a laboratory technique for the separation of mixtures .
Biological Evaluation
“2-Amino-5-hydroxybenzamide” has been used in the design, synthesis, and biological evaluation of novel Bcr-Abl and histone deacetylase dual inhibitors . This is a novel design approach for cancer drug development by combining two independent pharmacological activities in one molecule .
Anticancer Therapeutics
The designed compounds of “2-Amino-5-hydroxybenzamide” have shown inhibitory activity against Bcr-Abl and HDAC1 . The representative dual Bcr-Abl/HDAC inhibitors, compounds 6a and 6m, showed potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 in cellular assays . This work may lay the foundation for developing dual Bcr-Abl/HDAC inhibitors as potential anticancer therapeutics .
Analytical Research
“2-Amino-5-hydroxybenzamide” is used in analytical research, which involves the use of complex analytical techniques to understand more about a material .
Safety and Hazards
特性
IUPAC Name |
2-amino-5-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-6-2-1-4(10)3-5(6)7(9)11/h1-3,10H,8H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIDBHAYACHAFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30475848 | |
| Record name | 2-amino-5-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65883-83-2 | |
| Record name | 2-amino-5-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-hydroxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B107483.png)










